molecular formula C13H16BrN3O B6698181 N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B6698181
M. Wt: 310.19 g/mol
InChI Key: YPYOARQSXVLPSC-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is a complex organic compound that features a unique structure combining a bromofuran moiety with a tetrahydroimidazopyridine core

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O/c1-9-7-17-8-10(2-5-13(17)16-9)15-6-11-3-4-12(14)18-11/h3-4,7,10,15H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYOARQSXVLPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CC(CCC2=N1)NCC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with suitable amines and other reagents to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, carbonyl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is unique due to its specific combination of a bromofuran moiety with a tetrahydroimidazopyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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